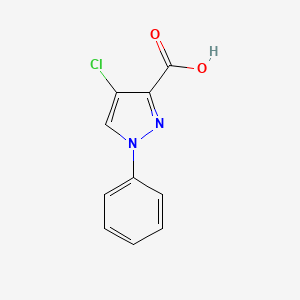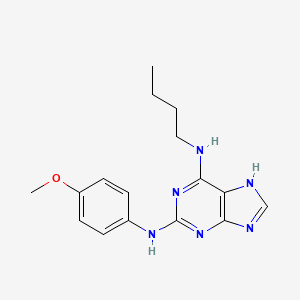
(R)-1,1-Difluoropropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1-Difluoropropan-2-amine is a chiral amine compound characterized by the presence of two fluorine atoms attached to the first carbon of the propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1-Difluoropropan-2-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of ®-2-aminopropanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds with the substitution of hydroxyl groups by fluorine atoms, yielding the desired difluorinated product.
Industrial Production Methods: Industrial production of ®-1,1-Difluoropropan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1,1-Difluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction can produce primary amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
®-1,1-Difluoropropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, making it a candidate for drug development and biochemical research.
Medicine: Due to its unique properties, ®-1,1-Difluoropropan-2-amine is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-1,1-Difluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-1,1-Difluoropropan-2-amine: The enantiomer of ®-1,1-Difluoropropan-2-amine, with similar chemical properties but different biological activity.
1,1-Difluoroethane: A simpler fluorinated compound with different reactivity and applications.
1,1,1-Trifluoropropane: Another fluorinated propane derivative with distinct chemical behavior.
Uniqueness: ®-1,1-Difluoropropan-2-amine is unique due to its chiral nature and the presence of two fluorine atoms, which impart specific reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for specialized applications where such properties are advantageous.
Eigenschaften
Molekularformel |
C3H7F2N |
|---|---|
Molekulargewicht |
95.09 g/mol |
IUPAC-Name |
(2R)-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m1/s1 |
InChI-Schlüssel |
SKKXZAXLYWERGC-UWTATZPHSA-N |
Isomerische SMILES |
C[C@H](C(F)F)N |
Kanonische SMILES |
CC(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)





![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)



![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)

